A 410099.1 amide-PEG3-amine-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H64N6O9 |

|---|---|

Molecular Weight |

773.0 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C40H64N6O9/c1-27(45(5)39(51)55-40(2,3)4)36(48)44-35(29-13-7-6-8-14-29)38(50)46-25-30(42-34(47)26-54-23-22-53-21-20-52-19-18-41)24-33(46)37(49)43-32-17-11-15-28-12-9-10-16-31(28)32/h9-10,12,16,27,29-30,32-33,35H,6-8,11,13-15,17-26,41H2,1-5H3,(H,42,47)(H,43,49)(H,44,48)/t27-,30-,32+,33-,35-/m0/s1 |

InChI Key |

GMINGXHDLXLBQM-OKACIRJISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCN)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCN)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A 410099.1 Amide-PEG3-Amine-Boc: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

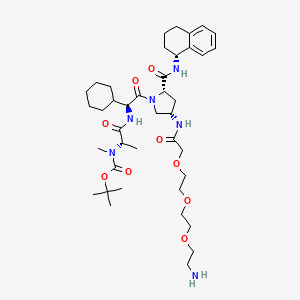

A 410099.1 amide-PEG3-amine-Boc is a functionalized chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] This molecule incorporates a high-affinity ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, specifically targeting the X-linked Inhibitor of Apoptosis Protein (XIAP). The core structure is extended by a three-unit polyethylene glycol (PEG3) linker, terminating in a Boc-protected amine. This design facilitates the conjugation of the IAP ligand to a ligand for a target protein of interest, forming a heterobifunctional PROTAC. The PEG linker provides spacing and solubility, while the Boc-protected amine allows for controlled, site-specific attachment to a target protein ligand.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, the biological pathway it modulates, and detailed experimental protocols for its application in PROTAC-mediated protein degradation studies.

Core Compound Specifications

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Chemical Name | tert-butyl N-[(1S)-1-{[(1S)-2-[(2S, 4S)-4-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetamido)-2-{[(1R)-1, 2, 3, 4-tetrahydronaphthalen-1-yl]carbamoyl}pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamoyl}ethyl]-N-methylcarbamate | [3][4] |

| CAS Number | 2415256-19-6 | [3][4][5] |

| Molecular Formula | C40H64N6O9 | [3][4][5] |

| Molecular Weight | 772.97 g/mol | [3][4] |

| Purity | ≥95% or ≥98% (HPLC) | [5][6] |

| Appearance | Solid Powder | [3] |

| Solubility | Soluble in DMSO | [3][4] |

| Storage Conditions | Dry, dark at -20°C for up to 1 year. Stock solutions can be stored at 0-4°C for up to 1 month. | [3][6][7] |

Mechanism of Action: Targeting the IAP Signaling Pathway

A 410099.1 is a potent antagonist of XIAP, a key member of the IAP family of proteins that regulate apoptosis, or programmed cell death. XIAP exerts its anti-apoptotic effects by directly binding to and inhibiting the activity of caspases, particularly caspase-3, -7, and -9, which are the executioners of apoptosis. By inhibiting XIAP, A 410099.1 can restore the apoptotic potential in cancer cells where XIAP is often overexpressed, contributing to therapeutic resistance.

In the context of a PROTAC, the A 410099.1 moiety serves to recruit the IAP E3 ligase to a target protein of interest. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Below is a diagram illustrating the IAP-mediated apoptosis signaling pathway and the intervention point of an A 410099.1-based PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]

- 3. allgenbio.com [allgenbio.com]

- 4. xcessbio.com [xcessbio.com]

- 5. This compound-ç®å½è½- æ诺达å¤è½ [sndpharm.com]

- 6. A 410099.1 amide-PEG3-amine | CAS 2415256-19-6 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 7. A 410099.1 amide-PEG3-amine - Immunomart [immunomart.com]

The Strategic Role of A 410099.1 Amide-PEG3-Amine-Boc in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a critical component that dictates the efficacy, pharmacokinetics, and overall viability of the PROTAC. This technical guide delves into the pivotal role of A 410099.1 amide-PEG3-amine-Boc, a pre-functionalized building block designed to streamline the development of potent and effective PROTACs that recruit the Inhibitor of Apoptosis (IAP) E3 ubiquitin ligase.

Core Concepts: Understanding the this compound Building Block

This compound is a molecule that incorporates three key features essential for PROTAC synthesis:

-

An IAP Ligand: This portion of the molecule is designed to bind to the IAP E3 ubiquitin ligase, an enzyme that plays a crucial role in regulating apoptosis and cell survival. By recruiting IAP, the resulting PROTAC can hijack the cell's natural protein disposal machinery. IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have shown promise in degrading a variety of therapeutic targets.[1][2]

-

A PEG3 Linker: The polyethylene glycol (PEG) linker provides a flexible and hydrophilic spacer between the IAP ligand and the warhead (the ligand for the protein of interest). The three ethylene glycol units in the PEG3 linker offer a defined length to orient the target protein and the E3 ligase optimally for ubiquitination. PEG linkers are known to improve the solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.

-

A Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be coupled to a carboxylic acid on the target protein ligand (warhead) to form a stable amide bond, completing the PROTAC synthesis.

The modular design of this building block significantly accelerates the discovery and optimization of novel PROTACs by providing a ready-to-use component for the E3 ligase and linker moieties.

Data Presentation: Degradation Efficiency of IAP-Based PROTACs with PEG Linkers

The following tables summarize representative quantitative data for IAP-based PROTACs utilizing PEG linkers to degrade key therapeutic targets. While specific data for PROTACs constructed with this compound is not publicly available, the presented data for structurally similar PROTACs provide valuable insights into the expected potency and efficacy.

Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by IAP-Based PROTACs with PEG Linkers

| PROTAC ID | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER-12 | 5-PEG | THP-1 | 182 ± 57 | >90 | [1] |

| PROTAC X | PEG | Ramos | < 37.4 | > 80 | [3] |

| PROTAC Y | PEG | THP-1 | < 217.7 | > 71 | [3] |

Table 2: Degradation of Androgen Receptor (AR) by IAP-Based PROTACs

| PROTAC ID | Linker Composition | Cell Line | Concentration for Degradation | Reference |

| SNIPER-1 | Not Specified | Prostate Cancer Cells | 3 µM | [1] |

Table 3: Degradation of B-cell lymphoma-extra large (Bcl-XL) by IAP-Based PROTACs

| PROTAC ID | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 8a | Alkane | MyLa 1929 | ~100 | >90 | [4] |

| PROTAC Z | PEG | MOLT-4 | 2.5 | >90 | [5] |

Experimental Protocols

The synthesis of a PROTAC using this compound involves two primary stages: the deprotection of the Boc-protected amine and the subsequent coupling of the linker to the warhead.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the primary amine for conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in DCM (e.g., 0.1 M concentration).

-

Add TFA (10-20 equivalents) to the solution while stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To isolate the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, A 410099.1 amide-PEG3-amine.

Protocol 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid-Containing Warhead

Objective: To form a stable amide bond between the deprotected linker-IAP ligand and the warhead.

Materials:

-

Deprotected A 410099.1 amide-PEG3-amine

-

Warhead with a carboxylic acid functionality

-

Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the carboxylic acid-containing warhead (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the deprotected A 410099.1 amide-PEG3-amine (1 equivalent) in anhydrous DMF.

-

Add the solution of the deprotected linker-IAP ligand to the activated warhead solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Mandatory Visualizations

Signaling Pathways

Caption: General mechanism of action for an IAP-recruiting PROTAC.

Caption: PROTAC-mediated degradation of BTK disrupts B-cell receptor signaling.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and evaluation of a PROTAC.

Logical Relationships

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROTACpedia - PROTACS on 30012605 [protacdb.weizmann.ac.il]

- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to A 410099.1 amide-PEG3-amine-Boc: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of A 410099.1 amide-PEG3-amine-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A 410099.1 serves as a bifunctional linker, incorporating a ligand for an E3 ubiquitin ligase and a protected amine for conjugation to a target protein ligand.

Core Chemical Properties

This compound is a functionalized Inhibitor of Apoptosis Protein (IAP) ligand designed for PROTAC synthesis.[1][2][3][][5][6] It features an IAP ligand, a polyethylene glycol (PEG) linker with three repeating units (PEG3), and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][][5][6] The PEG linker enhances solubility and provides the necessary spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8][][10]

| Property | Value | References |

| CAS Number | 2415256-19-6 | [2][3][5][11] |

| Molecular Formula | C40H64N6O9 | [2][3][5][11] |

| Molecular Weight | 772.97 g/mol | [2][3][5] |

| Purity | ≥95% or ≥98% (typically by HPLC) | [2][3][5][11] |

| Appearance | Solid powder | [2][5] |

| Solubility | Soluble in DMSO | [2][5][12] |

| Storage | Store at -20°C, dry and dark | [2][3][5] |

The Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7][10][13] A 410099.1 provides the E3 ligase-recruiting component and a versatile linker for the attachment of a POI ligand.

The IAP ligand component of A 410099.1 recruits the IAP E3 ubiquitin ligase.[14][15][16] Once the PROTAC forms a ternary complex with the target protein and the E3 ligase, the E3 ligase ubiquitinates the target protein.[7][13] This polyubiquitination marks the target protein for degradation by the proteasome, the cell's protein disposal machinery.[7][13]

The PEG3 linker in A 410099.1 is a flexible and hydrophilic spacer that plays a critical role in the efficacy of the resulting PROTAC.[7][8][10] The length and composition of the linker are crucial for optimizing the formation and stability of the ternary complex, which directly impacts the efficiency of protein degradation.[7][8][17] PEG linkers are known to improve the solubility and cell permeability of PROTACs.[7][10]

The terminal amine group, protected by a Boc group, allows for the covalent attachment of a ligand for the target protein.[18][19] The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the reactive amine, enabling a controlled and stepwise synthesis of the final PROTAC molecule.[18][20][21]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers. However, the synthesis of a PROTAC using this building block typically involves two key steps: the deprotection of the Boc-amine and the subsequent coupling of the target protein ligand.

Boc Deprotection of the Terminal Amine

Objective: To remove the Boc protecting group to expose the primary amine for conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Protocol:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.[20]

-

Cool the solution to 0°C in an ice bath.[20]

-

Slowly add TFA to the solution (a common concentration is 20-50% v/v in DCM).[20]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[20]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[20]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[20]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next coupling step after thorough drying.[20]

Amide Coupling of the Deprotected Linker to a Target Protein Ligand

Objective: To form a stable amide bond between the deprotected amine of the linker and a carboxylic acid on the target protein ligand.

Materials:

-

Deprotected A 410099.1 amide-PEG3-amine (as the TFA salt)

-

Target protein ligand with a carboxylic acid functional group

-

Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

A non-nucleophilic base such as diisopropylethylamine (DIPEA)

-

Anhydrous solvent such as dimethylformamide (DMF) or DCM

-

Magnetic stirrer and stir bar

Protocol:

-

Dissolve the target protein ligand with the carboxylic acid in anhydrous DMF.

-

Add the coupling reagent(s) (e.g., 1.1 equivalents of HATU).

-

Add a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to the mixture.

-

Stir the mixture at room temperature for about 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the deprotected A 410099.1 amide-PEG3-amine (TFA salt) in anhydrous DMF and add DIPEA to neutralize the TFA salt.

-

Add the solution of the deprotected linker-amine to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.[22]

-

Once the reaction is complete, the crude PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. allgenbio.com [allgenbio.com]

- 3. A 410099.1 amide-PEG3-amine | CAS 2415256-19-6 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 5. xcessbio.com [xcessbio.com]

- 6. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]

- 7. precisepeg.com [precisepeg.com]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. This compound-ç®å½è½- æ诺达å¤è½ [sndpharm.com]

- 12. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]

- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. precisepeg.com [precisepeg.com]

- 16. researchgate.net [researchgate.net]

- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 20. benchchem.com [benchchem.com]

- 21. Amine Protection / Deprotection [fishersci.co.uk]

- 22. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

A Technical Guide to the Solubility of A 410099.1 amide-PEG3-amine-Boc for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of A 410099.1 amide-PEG3-amine-Boc, a functionalized IAP ligand for Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a conceptual visualization of its role in cellular pathways.

Introduction to this compound

This compound is a key building block in the development of PROTACs. It incorporates an IAP (Inhibitor of Apoptosis Protein) ligand and a PEG3 (polyethylene glycol) linker with a Boc-protected terminal amine.[1][] This structure allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC molecule designed to induce the degradation of specific target proteins. The PEGylated linker is a critical component, influencing the molecule's physicochemical properties, including solubility. PEG linkers are known to be hydrophilic and can improve the water solubility of PROTACs, which is beneficial for their compatibility with physiological environments.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |

The PEG3 moiety in the linker is expected to enhance the aqueous solubility of the molecule. However, the overall solubility in aqueous buffers will also be influenced by the properties of the conjugated target protein ligand. For PROTACs in general, achieving adequate aqueous solubility is a common challenge due to their high molecular weight and often lipophilic nature. The introduction of polar groups and features like PEG chains is a common strategy to mitigate this.

Experimental Protocol for Solubility Determination

For researchers wishing to determine the quantitative solubility of this compound or its derivatives, the shake-flask method is a widely accepted technique for determining equilibrium solubility. The following protocol is a general guideline.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected solvent system.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, PBS, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.

-

For complete separation, centrifuge the vial at a high speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.

-

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker-ligand component for the construction of PROTACs. The fundamental mechanism of a PROTAC is to hijack the cell's ubiquitin-proteasome system to selectively degrade a target protein.

The following diagram illustrates the conceptual workflow of PROTAC-mediated protein degradation.

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

This diagram illustrates how a PROTAC molecule, which can be synthesized using this compound, facilitates the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can participate in further degradation cycles.

References

Technical Guide: Storage, Stability, and Handling of A 410099.1 amide-PEG3-amine-Boc

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the storage, stability, and handling of A 410099.1 amide-PEG3-amine-Boc, a functionalized IAP ligand conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a key building block in PROTAC research. It consists of a ligand for an Inhibitor of Apoptosis Protein (IAP), connected via an amide bond to a three-unit polyethylene glycol (PEG3) linker, which terminates in a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2][] The stability of this molecule is critical for ensuring the reproducibility of experimental results and the successful synthesis of well-defined PROTAC molecules. This guide outlines the principal factors affecting its stability, recommended storage conditions, and best practices for handling.

The molecule's stability is governed by its three primary chemical moieties: the amide bond, the PEG linker, and the acid-labile Boc protecting group. Understanding the inherent stability of each component is essential for its proper use.

Chemical Structure and Functional Components

The structure contains several key functional groups that dictate its chemical properties and stability profile. A simplified representation of these components is illustrated below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to A410099.1 amide-PEG3-amine-Boc

This technical guide provides comprehensive safety data sheet (SDS) information, experimental context, and technical data for A410099.1 amide-PEG3-amine-Boc, a functionalized IAP ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

A410099.1 amide-PEG3-amine-Boc is a complex molecule that incorporates a high-affinity XIAP (X-linked inhibitor of apoptosis protein) antagonist, A410099.1, with a PEG3 (polyethylene glycol) linker. This linker is terminated with a Boc (tert-butoxycarbonyl) protected amine, ready for conjugation.[1]

Table 1: Physicochemical Properties of A410099.1 amide-PEG3-amine-Boc

| Property | Value | Source |

| CAS Number | 2415256-19-6 | [2] |

| Molecular Formula | C40H64N6O9 | [2] |

| Molecular Weight | 772.97 g/mol | [2] |

| Appearance | Solid Powder | [2] |

| Purity | ≥95% - ≥98% | [2] |

| Solubility | Soluble in DMSO | [2] |

The molecule is comprised of two key functional components: the IAP ligand and the linker. The properties of the linker component, t-Boc-N-Amido-PEG3-amine, are also relevant.

Table 2: Physicochemical Properties of t-Boc-N-Amido-PEG3-amine Linker

| Property | Value | Source |

| CAS Number | 101187-40-0 | [3][4][5] |

| Molecular Formula | C13H28N2O5 | [3][5] |

| Molecular Weight | ~292.38 g/mol | [5][6] |

| Purity | >96% - 98% | [3][5] |

| Solubility | Water, DMSO, DCM, DMF | [3] |

| Appearance | Colorless to Light Yellow/Orange Liquid | [6] |

Safety and Hazard Information

A specific, comprehensive safety data sheet for the complete A410099.1 amide-PEG3-amine-Boc conjugate is not publicly available. However, hazard information can be inferred from the data available for structurally related PEG-amine-Boc compounds and general laboratory chemical safety principles. The products are intended for research use only.[5]

General Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety procedures.[7]

-

Use only under a chemical fume hood.[8]

-

Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

Table 3: GHS Hazard Classifications for Structurally Related PEG-Amine Compounds

| Hazard Statement | Description | Related Compound(s) | Source |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate; tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | [7][9][10] |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate; tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | [6][7][9][10] |

| H335 | May cause respiratory irritation. | tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate; tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | [6][7][9][10] |

| H302 | Harmful if swallowed. | tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | [10] |

Disclaimer: This hazard information is for structurally similar compounds and should be used for guidance only. A full risk assessment should be conducted before handling A410099.1 amide-PEG3-amine-Boc.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

-

A410099.1 amide-PEG3-amine-Boc: Store at -20°C in a dry, dark place. The shelf life is at least one year if stored properly.[2]

-

t-Boc-N-Amido-PEG3-amine (Linker): Store at -20°C.[3]

-

Shipping: The compound is typically shipped under ambient temperature as a non-hazardous chemical.[2][3]

Biological Activity and Experimental Protocols

Mechanism of Action

A410099.1 is a high-affinity antagonist of XIAP, binding to its BIR3 domain with a dissociation constant (Kd) of 16 nM.[11] By inhibiting this anti-apoptotic protein, A410099.1 can induce cell death (apoptosis) and has shown cytotoxicity in various cancer cell lines.[11]

In the context of a PROTAC, the A410099.1 moiety serves as the E3 ligase ligand. The entire molecule is designed to simultaneously bind to an E3 ligase (via the IAP ligand) and a target protein (via a ligand conjugated to the amine linker), thereby inducing the degradation of the target protein.

Caption: Molecular components of A410099.1 amide-PEG3-amine-Boc.

Experimental Workflow: PROTAC Synthesis

The primary use of this molecule is as a building block for creating novel PROTACs. The terminal Boc-protected amine on the PEG3 linker is the reactive site for conjugation.

Protocol Outline:

-

Deprotection: The Boc group must be removed to expose the primary amine. This is typically achieved under mild acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane (DCM)).

-

Conjugation: The newly freed amine on the linker is then reacted with a suitable electrophilic group on the target protein ligand. This is often a carboxylic acid (requiring activation with reagents like EDC or HATU to form an amide bond) or an activated NHS ester.[3]

-

Purification: The final PROTAC conjugate is purified, typically using methods like High-Performance Liquid Chromatography (HPLC).

-

Validation: The structure and purity of the final compound are confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. allgenbio.com [allgenbio.com]

- 3. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]

- 4. t-Boc-N-Amido-PEG3-amine, CAS 101187-40-0 | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | CID 12106198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to IAP Ligand Function in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of IAPs

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, a significant advantage for tackling previously "undruggable" targets like scaffolding and non-enzymatic proteins.[4][5]

The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC).[6][7] PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker connecting the two.[4][6][8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for destruction by the 26S proteasome.[7][][10]

While over 600 E3 ligases exist in the human genome, only a handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), and the Inhibitor of Apoptosis (IAP) proteins, have been widely exploited for PROTAC design.[6][11] IAP-recruiting PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), are a significant class of these degraders.[4][12] This guide provides a comprehensive overview of IAP ligands, their mechanism of action in TPD, relevant signaling pathways, and the experimental protocols used to characterize their function.

The Inhibitor of Apoptosis (IAP) Protein Family: Dual-Function E3 Ligases

The IAP family of proteins are key regulators of apoptosis (programmed cell death) and inflammatory signaling pathways.[13][14][15] The most studied members in the context of TPD are cellular IAP1 (c-IAP1), c-IAP2, and X-linked IAP (XIAP).[4][16] These proteins share one to three copies of a conserved baculovirus IAP repeat (BIR) domain, which is crucial for their function in inhibiting caspases—the primary executioners of apoptosis.[13][14]

Crucially for TPD, many IAPs also contain a C-terminal RING (Really Interesting New Gene) finger domain.[17][18] This domain confers E3 ubiquitin ligase activity, allowing IAPs to catalyze the attachment of ubiquitin to substrate proteins.[13][17] This dual functionality makes them attractive targets for PROTAC development. By recruiting IAPs, a PROTAC can not only trigger the degradation of a target protein but also potentially sensitize cancer cells to apoptosis by antagonizing the IAP's anti-apoptotic function.[4][14]

Mechanism of Action: How IAP Ligands Drive Protein Degradation

IAP ligands used in SNIPERs are typically derived from antagonists of IAP proteins, such as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.[19][20] The native function of SMAC is to bind to the BIR domains of IAPs, neutralizing their ability to inhibit caspases and thus promoting apoptosis.[20][21][22]

When incorporated into a PROTAC, the IAP ligand moiety binds to the BIR domain of an IAP protein (e.g., cIAP1). This binding event achieves two things:

-

It "hijacks" the IAP, bringing its E3 ligase activity into proximity with the target protein bound by the other end of the PROTAC.

-

It can induce a conformational change in the IAP, stimulating its E3 ligase activity and leading to auto-ubiquitination and degradation of the IAP itself, which further promotes apoptosis.[][10][17]

The core mechanism of an IAP-based PROTAC is the formation of a ternary complex consisting of the POI, the SNIPER molecule, and the IAP E3 ligase.[7][] This proximity enables the IAP's RING domain to facilitate the transfer of ubiquitin onto lysine residues on the surface of the POI, leading to its degradation by the proteasome.[]

Common IAP Ligands for PROTAC Development

Several classes of small molecules that bind to IAP proteins have been developed and incorporated into SNIPERs. The choice of ligand can influence the potency, selectivity, and degradation kinetics of the resulting PROTAC.[4]

-

Bestatin Derivatives : Bestatin is a natural dipeptide analogue that was one of the first ligands used to recruit cIAP1.[23] Methyl bestatin (ME-BS) was shown to bind to the BIR3 domain of cIAP1, inducing its autoubiquitination and degradation.[10] Early SNIPERs utilized bestatin derivatives to successfully degrade targets like CRABP-II and RARα.[4]

-

SMAC Mimetics (MV1, LCL-161, etc.) : These are peptidomimetic compounds designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) tetrapeptide of the endogenous IAP antagonist SMAC.[20] They generally exhibit higher binding affinity for IAP proteins compared to bestatin derivatives, leading to more efficient PROTACs.[4] MV1 was an early, potent c-IAP1/2 antagonist.[10] LCL-161 and its derivatives are among the most frequently used IAP ligands in modern SNIPERs, showing broad activity against cIAP1, cIAP2, and XIAP.[4][24]

Quantitative Analysis of IAP-based Degraders

The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values. The binding affinity (Kd or Ki) of the IAP ligand to its E3 ligase is also a critical parameter, although it does not always directly correlate with degradation efficiency due to the complexities of ternary complex formation.[10]

Table 1: Efficacy of Representative IAP-based PROTACs (SNIPERs)

| PROTAC Name | Target Protein | IAP Ligand Base | Cell Line | DC50 | Dmax | Reference |

|---|---|---|---|---|---|---|

| SNIPER-19 | CDK4/6 | Palbociclib-IAP | MM.1S | < 0.1 µM | > 77% | [4] |

| SNIPER-20 | CDK4/6 | Palbociclib-IAP | MM.1S | < 0.1 µM | > 77% | [4] |

| SNIPER-2 | BCL-XL | ABT-263-IAP | Malignant T-cell lymphoma | - | Efficient Degradation | [4] |

| SNIPER-51 | RARα | Bestatin | HT1080 | Nanomolar range | Concentration-dependent | [4] |

| Compound 8a | BCL-XL | IAP antagonist 1 | MyLa 1929 | Potent | > 90% at 500 nM | [16] |

| CDK4/6 Degrader | CDK4/6 | IAP-binder (37) | - | < 10 nM | Effective Degradation |[10] |

Table 2: Binding Affinities of Common IAP Ligands

| Ligand | Target IAP | Binding Affinity (Ki or KD) | Reference |

|---|---|---|---|

| AVPI peptide | XIAP BIR3 | Ki = 3.6 µM | [3] |

| AVPI peptide | cIAP1 BIR3 | Ki = 184 nM | [3] |

| AVPI peptide | cIAP2 BIR3 | Ki = 316 nM | [3] |

| MV1 | c-IAPs | KD = 5.8 nM | [10] |

| LCL-161 | XIAP | - |[16] |

IAP Signaling Pathways and Therapeutic Implications

Recruiting IAPs for targeted degradation has complex downstream effects beyond the removal of the POI. IAPs are central nodes in signaling pathways that control inflammation and cell survival, primarily through the regulation of Nuclear Factor κB (NF-κB) and apoptosis.[13][14]

IAP antagonists, and by extension IAP-recruiting PROTACs, can stimulate the E3 ligase activity of cIAPs, leading to their autoubiquitination and degradation.[14] The depletion of cIAPs stabilizes NIK (NF-κB-inducing kinase), which in turn activates the noncanonical NF-κB pathway.[14] Furthermore, the removal of IAP-mediated inhibition of caspases sensitizes cells to apoptotic stimuli, such as that induced by TNF-α. This dual action of degrading a cancer-promoting POI while simultaneously pushing the cell towards apoptosis is a promising strategy for cancer therapy.[4][14]

Experimental Protocols

Characterizing an IAP-based PROTAC requires a suite of biochemical and cellular assays to confirm its mechanism of action, potency, and selectivity.

Protocol 1: Cellular Protein Degradation Assay via Western Blot

This is the most common method to measure the degradation of a target protein in cells.[25]

Objective : To determine the DC50 and Dmax of an IAP-based PROTAC for its target protein.

Methodology :

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[16][25]

-

Cell Lysis : Wash the cells with ice-cold PBS, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25]

-

Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[25]

-

SDS-PAGE and Transfer : Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[25]

-

Immunoblotting :

-

Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[25]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[25]

-

Data Calculation : Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[25]

Protocol 2: Ligand Binding Affinity Assay

These assays determine how strongly the IAP ligand (or the full PROTAC) binds to the IAP E3 ligase. Common methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or ELISA-based assays.[1][26]

Objective : To measure the equilibrium dissociation constant (KD) of the ligand for the IAP protein.

Methodology (ELISA-based example) :[26]

-

Plate Coating : Coat a 96-well plate with the purified recombinant IAP protein (e.g., cIAP1-BIR3 domain).

-

Inhibitor/Ligand Addition : Add serial dilutions of the test compound (IAP ligand or PROTAC) to the wells.

-

Biotinylated Ligand Addition : Add a constant, known concentration of a biotinylated probe ligand that also binds to the IAP protein. This probe will compete with the test compound.

-

Incubation and Washing : Incubate to allow binding to reach equilibrium. Wash the plate to remove unbound reagents.

-

Detection : Add Streptavidin-HRP, which binds to the biotinylated probe captured on the plate. Wash again.

-

Substrate Addition : Add a colorimetric HRP substrate (e.g., TMB). The color intensity will be inversely proportional to the binding affinity of the test compound.

-

Data Analysis : Measure the absorbance and plot the results to calculate the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: Ternary Complex Formation Assay (In Vitro Pull-down)

This assay provides direct evidence that the PROTAC can bridge the POI and the E3 ligase to form the critical ternary complex.[27]

Objective : To confirm the PROTAC-dependent interaction between the POI and the IAP E3 ligase.

Methodology :[27]

-

Protein Preparation : Use purified, recombinant proteins for the POI and the IAP E3 ligase. One of the proteins should have an affinity tag (e.g., His-tag, GST-tag). For this example, let's use His-tagged IAP.

-

Binding Reaction : In a microcentrifuge tube, combine the His-tagged IAP protein, the untagged POI, and the PROTAC at various concentrations (including a no-PROTAC control). Incubate to allow complex formation.

-

Pull-down : Add affinity beads that bind the tag (e.g., Ni-NTA beads for His-tag) to each tube. Incubate to capture the tagged protein and any interacting partners.

-

Washing : Pellet the beads by centrifugation and wash several times with buffer to remove non-specific binders.

-

Elution and Analysis : Elute the bound proteins from the beads. Analyze the eluate by Western Blot, probing for the presence of the untagged POI.

-

Interpretation : The presence of the POI in the eluate only in the PROTAC-treated samples confirms the formation of a PROTAC-dependent ternary complex.

Conclusion and Future Perspectives

IAP ligands are a powerful and versatile tool in the field of targeted protein degradation. Their unique ability to not only recruit an E3 ligase but also modulate critical cell survival and death pathways offers a dual mechanism of action that is highly attractive for oncology.[4][28] The development of high-affinity SMAC mimetics has significantly improved the efficiency of SNIPERs compared to early bestatin-based compounds.[4]

However, challenges remain. The ubiquitous expression of IAP proteins could lead to off-target effects, and the complex interplay with the NF-κB and apoptosis pathways requires careful characterization.[29] Future research will likely focus on developing more selective IAP ligands, optimizing linker chemistry to improve ternary complex formation, and exploring combination therapies that leverage the pro-apoptotic effects of IAP antagonism.[28] As our understanding of the cellular consequences of hijacking IAP proteins grows, so too will the potential to design safer and more effective IAP-based degraders for a range of human diseases.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Targeted Protein Degradation: Clinical Advances in the Field of Oncology [mdpi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. aph-hsps.hu [aph-hsps.hu]

- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The inhibitor of apoptosis (IAP) proteins are critical regulators of signaling pathways and targets for anti-cancer therapy. | Semantic Scholar [semanticscholar.org]

- 16. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bestatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. raybiotech.com [raybiotech.com]

- 27. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 28. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 29. researchgate.net [researchgate.net]

The Enduring Workhorse of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of protecting groups available, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for primary and secondary amines. Its widespread use stems from its ease of introduction, stability under a broad range of reaction conditions, and facile, yet selective, removal under acidic conditions. This guide provides a comprehensive overview of the Boc protecting group, including its mechanism of action, detailed experimental protocols for its installation and cleavage, and a comparative analysis of quantitative data to aid in methodological selection.

Core Principles of the Boc Protecting Group

The Boc group is chemically a tert-butyl carbamate.[1] Its effectiveness as a protecting group lies in the electronic nature of the carbamate functionality and the steric bulk of the tert-butyl group. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, rendering the amine significantly less nucleophilic and basic. This electronic deactivation prevents the amine from participating in undesired side reactions.

The stability of the Boc group is notable; it is resistant to most nucleophiles and bases, and stable to catalytic hydrogenation conditions that would cleave other common amine protecting groups like the carbobenzyloxy (Cbz) group.[1][2] However, it is readily cleaved under acidic conditions due to the formation of the stable tert-butyl cation.[1][3]

Mechanism of Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[4][5] The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate, which can then deprotonate the newly formed ammonium salt or decompose to carbon dioxide and tert-butoxide.[5][6] The use of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is common to neutralize the protonated amine and drive the reaction to completion.[4][7]

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1][3] The evolution of CO₂ gas is a visual indicator of the reaction's progress.[1]

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for A 410099.1 amide-PEG3-amine-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to A 410099.1 amide-PEG3-amine-Boc and PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.

This compound is a pre-functionalized building block designed for the efficient synthesis of PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase. This reagent incorporates a potent IAP ligand and a flexible three-unit polyethylene glycol (PEG3) linker. The terminal amine of the PEG linker is protected with a tert-butyloxycarbonyl (Boc) group, allowing for a controlled, stepwise synthesis of the final PROTAC molecule. The PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[2]

These application notes provide a detailed guide for the use of this compound in the synthesis of PROTACs, including protocols for deprotection and coupling to a POI ligand, as well as methods for characterization and evaluation of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₄N₆O₉ | N/A |

| Molecular Weight | 772.97 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and DCM | N/A |

| Storage | Store at -20°C, desiccated | N/A |

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves a two-step process:

-

Boc Deprotection: Removal of the Boc protecting group from the terminal amine of the PEG linker.

-

Amide Coupling: Formation of a stable amide bond between the newly exposed amine and a carboxylic acid functional group on the POI ligand.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per 100 mg of starting material).

-

To the stirred solution, add TFA (10-20 equivalents) dropwise at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine, which can be used in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected Linker to a POI Ligand

This protocol outlines the coupling of the deprotected IAP-linker-amine to a POI ligand containing a carboxylic acid moiety. For this example, we will use a generic carboxylic acid derivative of the BRD4 inhibitor, JQ1.

Materials:

-

Deprotected A 410099.1 amide-PEG3-amine (from Protocol 1)

-

JQ1-carboxylic acid (1 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

High-performance liquid chromatography (HPLC) for purification

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the JQ1-carboxylic acid (1 equivalent) and the deprotected A 410099.1 amide-PEG3-amine (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) to the solution and stir for 5 minutes.

-

Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by ¹H NMR and high-resolution mass spectrometry (HRMS).[3]

Characterization and Evaluation of the Final PROTAC

Physicochemical Characterization:

The final PROTAC should be characterized to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC.

-

HPLC: To determine the purity of the final compound.

Biological Evaluation:

The biological activity of the synthesized PROTAC is evaluated through a series of cell-based assays.

Protocol 3: Cell-Based Protein Degradation Assay (Western Blot)

This protocol describes a standard method to assess the ability of the PROTAC to induce the degradation of the target protein.

Materials:

-

Cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)[4][5]

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (typically ranging from 1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours).[4][5] Include a DMSO-treated control.

-

To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[4]

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the target protein and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[6][7]

Table 1: Degradation Efficacy of Representative IAP-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER(BRD4)-1 | BRD4 | HeLa | ~30 | >90 | N/A |

| SNIPER(BRD4)-2 | BRD4 | MM.1S | ~100 | >80 | N/A |

| IAP-PROTAC-1 | BCL-XL | MyLa 1929 | ~50 | ~90 | [8] |

| IAP-PROTAC-2 | RIPK2 | THP-1 | >1000 | <20 | [2] |

Note: The data in this table is illustrative and compiled from various sources. Actual values will be dependent on the specific PROTAC, cell line, and experimental conditions.

Signaling Pathway

The mechanism of action of an IAP-recruiting PROTAC is depicted in the following signaling pathway diagram.

Conclusion

This compound is a valuable and versatile building block for the synthesis of IAP-recruiting PROTACs. Its pre-installed IAP ligand and PEG linker streamline the synthetic process, allowing researchers to focus on the coupling of their specific POI ligand. The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis, characterization, and evaluation of novel PROTACs for targeted protein degradation. The flexibility of the synthetic route allows for the generation of PROTAC libraries with diverse POI ligands, facilitating the discovery of new therapeutic agents.

References

- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. lifesensors.com [lifesensors.com]

- 8. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Conjugation of A-410099.1 amide-PEG3-amine-Boc to a Cytotoxic Warhead

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the two-step conjugation of A-410099.1 amide-PEG3-amine-Boc to a cytotoxic warhead bearing a carboxylic acid functional group. A-410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP), and when linked to a warhead, it can be used to create targeted therapeutics like Proteolysis-Targeting Chimeras (PROTACs) or other drug conjugates. The provided starting material, A-410099.1 amide-PEG3-amine-Boc, is a functionalized IAP ligand that incorporates the A-410099.1 molecule and a PEG3 linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2]

The conjugation process involves two primary stages:

-

Boc Deprotection: Removal of the Boc protecting group to expose the terminal primary amine of the PEG linker.

-

Amide Coupling: Formation of a stable amide bond between the deprotected amine on the linker and a carboxylic acid group on the warhead molecule.

This protocol outlines standard laboratory procedures for these steps, followed by purification and characterization of the final conjugate.

Visualized Workflow and Chemistry

The overall chemical transformation and the experimental workflow are depicted below.

Caption: Chemical reaction scheme for the two-step conjugation process.

Caption: Experimental workflow from starting material to final validated conjugate.

Experimental Protocols

Safety Precautions: The warhead molecules are often highly potent and cytotoxic.[3][4] All handling of the warhead and the final conjugate should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Follow all institutional guidelines for handling cytotoxic compounds. Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle with extreme care in a fume hood.

Protocol 1: Boc Deprotection of A-410099.1 amide-PEG3-amine-Boc

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the primary amine trifluoroacetate salt, which is typically used directly in the subsequent coupling step without further purification.[5][6]

Materials:

-

A-410099.1 amide-PEG3-amine-Boc

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolve A-410099.1 amide-PEG3-amine-Boc (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[7] For example, add an equal volume of TFA to the DCM solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting residue, the amine trifluoroacetate salt, is often a viscous oil or solid. It can be co-evaporated with toluene or DCM several times to ensure complete removal of residual TFA.

-

The deprotected product is typically used in the next step without further purification.

Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Warhead

This protocol details the formation of an amide bond between the deprotected A-410099.1-linker and a warhead containing a carboxylic acid, using HATU as the coupling reagent.[8][9]

Materials:

-

Deprotected A-410099.1 amide-PEG3-amine (trifluoroacetate salt from Protocol 1)

-

Carboxylic acid-containing warhead

-

Anhydrous Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Nitrogen or Argon gas

Procedure:

-

In a dry flask under a nitrogen or argon atmosphere, dissolve the carboxylic acid-containing warhead (1.0-1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

-

Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the crude deprotected A-410099.1 amide-PEG3-amine (1 equivalent) in anhydrous DMF.

-

Add DIPEA (3-4 equivalents) to the amine solution to neutralize the trifluoroacetate salt and act as the base for the coupling reaction.

-

Add the amine/DIPEA solution dropwise to the pre-activated warhead solution.

-

Allow the reaction to stir at room temperature overnight (12-18 hours).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be quenched by adding a small amount of water. The crude product is now ready for purification.

Protocol 3: Purification and Characterization of the Final Conjugate

The final conjugate must be purified to remove unreacted starting materials, coupling reagents, and byproducts. Reverse-phase HPLC is the most common method for this purpose.[10]

A. Purification:

-

Method: Preparative reverse-phase High-Performance Liquid Chromatography (Prep-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both often containing 0.1% TFA or formic acid, is used. The specific gradient will depend on the hydrophobicity of the final conjugate and must be optimized.

-

Procedure: a. Dilute the crude reaction mixture with the initial mobile phase solvent. b. Inject the solution onto the Prep-HPLC system. c. Collect fractions corresponding to the desired product peak, as identified by UV detection. d. Analyze the collected fractions by LC-MS to confirm the presence and purity of the product. e. Pool the pure fractions and lyophilize to obtain the final product as a solid.

B. Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final conjugate and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the final conjugate. The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Data Presentation

The following table provides a template for recording quantitative data from the conjugation protocol. The values are illustrative and should be replaced with actual experimental data.

| Parameter | Protocol 1: Deprotection | Protocol 2: Amide Coupling | Protocol 3: Purification |

| Starting Material | A-410099.1 amide-PEG3-amine-Boc | Deprotected Linker Salt | Crude Conjugate |

| Mass of Starting Material | 50.0 mg | (Theoretical from 50 mg) | (Theoretical from reaction) |

| Molecular Weight ( g/mol ) | ~773.0 | ~672.9 (as free base) | (Varies with warhead) |

| Moles (mmol) | 0.065 | 0.065 | 0.065 (theoretical max) |

| Reagents (Equivalents) | TFA/DCM (25% v/v) | Warhead (1.1), HATU (1.2), DIPEA (3) | - |

| Reaction Solvent & Volume | DCM (1.0 mL) | DMF (2.0 mL) | - |

| Reaction Time (hours) | 2 | 16 | - |

| Reaction Temperature | 0 °C to RT | Room Temperature | - |

| Yield (Mass) | - (Used directly) | (Crude mass before purification) | 35.0 mg |

| Yield (%) | Quantitative assumption | - | 65% (based on warhead MW of 400) |

| Purity (by LC-MS) | - | ~75% (Crude) | >98% |

| Observed Mass (m/z) | - | (Confirm by LC-MS) | (Confirm by LC-MS) |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. allgenbio.com [allgenbio.com]

- 3. The ABCs of ADCs: An Introduction to Antibody-drug Conjugates | iQ Biosciences [iqbiosciences.com]

- 4. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. hepatochem.com [hepatochem.com]

- 9. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Application Notes and Protocols for the Deprotection of the Boc Group on A 410099.1 amide-PEG3-amine-Boc

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from A 410099.1 amide-PEG3-amine-Boc. A 410099.1 is a functionalized ligand for Inhibitor of Apoptosis Proteins (IAPs) and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The deprotection of the terminal Boc group is a critical step to reveal the primary amine, enabling its conjugation to a target protein ligand.

Introduction

The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, typically in a solvent such as dichloromethane (DCM).[1][2] The reaction proceeds through protonation of the Boc group, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a trifluoroacetate salt.[3]

Given the complex nature of this compound, which contains multiple functional groups, careful optimization of the deprotection conditions is crucial to ensure complete removal of the Boc group while minimizing potential side reactions. Reaction monitoring by techniques such as LC-MS is highly recommended to determine the optimal reaction time.[4]

Key Considerations for Boc Deprotection of this compound

-

Acid Concentration: The concentration of TFA can be varied to control the rate of deprotection. While higher concentrations lead to faster reactions, they may also increase the risk of side reactions.

-

Reaction Time: The optimal reaction time should be determined by monitoring the disappearance of the starting material and the appearance of the deprotected product.[4]

-

Scavengers: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the A 410099.1 moiety. The use of scavengers, such as triisopropylsilane (TIS) or water, can help to mitigate these side reactions.

-

Work-up Procedure: After the reaction is complete, the TFA and solvent are typically removed under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.

Experimental Protocols

The following protocols are general guidelines for the Boc deprotection of this compound. Optimization may be required for specific applications.

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a common starting point for the deprotection of Boc-protected amines.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere (optional)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

-

Stir the solution at room temperature.

-

Slowly add TFA to the solution. The final concentration of TFA can range from 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting crude product, the trifluoroacetate salt of the deprotected amine, can be used in the next step without further purification or can be purified by an appropriate method if necessary.

Protocol 2: Boc Deprotection with Scavengers

This protocol is recommended to minimize potential side reactions caused by the tert-butyl cation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) or Water

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere (optional)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Add a scavenger, such as TIS (2.5-5% v/v) or water (2.5-5% v/v), to the solution.

-

Stir the solution at room temperature.

-

Slowly add TFA to the solution to a final concentration of 90-95% (v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress.

-

Upon completion, remove the solvent and volatiles under reduced pressure.

-

The crude product can be further processed as needed.

Data Presentation

| Reagent/Solvent | TFA Concentration | Reaction Time | Temperature | Typical Yield | Reference |

| TFA/DCM | 25% | 2 hours | Room Temp. | High | [1][5] |

| TFA/DCM | 50% | 30 minutes | Room Temp. | High | |

| Neat TFA | 100% | 5-15 minutes | Room Temp. | Variable | |

| 4M HCl in Dioxane | N/A | 1-4 hours | Room Temp. | High | [5] |

Visualizations

Experimental Workflow for Boc Deprotection

Caption: Experimental workflow for the Boc deprotection of this compound.

Signaling Pathway Context: A 410099.1 as an IAP Antagonist